molecular formula C9H8OS B1252323 4-Methoxybenzo[b]thiophene CAS No. 3781-90-6

4-Methoxybenzo[b]thiophene

Cat. No.: B1252323
CAS No.: 3781-90-6
M. Wt: 164.23 g/mol
InChI Key: YPOBRGLUEDOCKJ-UHFFFAOYSA-N
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Description

4-Methoxybenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a methoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation steps . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[b]thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction. Notable reactions include bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation .

Common Reagents and Conditions:

    Bromination: Typically carried out using bromine in the presence of a solvent like acetic acid.

    Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.

    Vilsmeier–Haack Formylation: Utilizes a Vilsmeier reagent, which is formed from dimethylformamide and phosphorus oxychloride.

    Friedel–Crafts Acetylation: Employs acetyl chloride and aluminum chloride as the catalyst.

Major Products: These reactions often yield 7-substituted products for this compound, while dibromination and dinitration can lead to 2,7-disubstituted derivatives .

Scientific Research Applications

4-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[b]thiophene involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Specific pathways and targets can vary depending on the particular application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering advantages over its analogs in certain contexts .

Properties

IUPAC Name

4-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBRGLUEDOCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504754
Record name 4-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3781-90-6
Record name 4-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-benzothiophene
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Synthesis routes and methods

Procedure details

To the obtained (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane (91, 3.6 g, 14.0 mmol) dissolved in a dichloromethane solution (70 mL) was slowly added trifluoroborane etherate (BF3-Et2O; 1.75 mL, 13.72 mmol) at room temperature under nitrogen, and the reaction mixture was stirred for one hour and neutralized with a sodium bicarbonate solution at room temperature. Organic layer was isolated, organic compounds in water were extracted with dichloromethane, the recovered organic solution was evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure. After concentration, residues were purified by column chromatography to give the target compounds 4-methoxybenzothiophene (92a, 368 mg, 16%) and 6-methoxybenzothiophene compounds (92b, 1.38 g, 60%) as transparent liquids.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the methoxy group in 3-ferrocenyl-methoxybenzo[b]thiophene isomers influence their crystal packing and physical properties?

A2: Research has revealed distinct differences in the crystal packing of 3-ferrocenyl-6-methoxybenzo[b]thiophene (isomer IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (isomer V). [] In isomer IV, the exposed methoxy group participates in strong intermolecular COMe–H…OOMe interactions, dictating the crystal packing arrangement. Conversely, in isomer V, the methoxy group is less accessible, leading to a more intricate interplay of weaker CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions that govern the crystal packing. [] This difference in intermolecular interactions directly influences their physical properties. Isomer IV, with stronger intermolecular forces, exhibits a higher melting point compared to isomer V. Additionally, the varying interaction profiles contribute to their distinct chromatographic behaviors.

Q2: Can 4-Methoxybenzo[b]thiophene be utilized as a building block for synthesizing more complex heterocyclic systems?

A3: Yes, this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. For example, it can be converted to 2-tert-butyldimethylsilyl-4-methoxybenzo[b]thiophene, which undergoes heteroatom-directed ortho-metallation. [] This metallated species reacts with various electrophiles, providing access to a range of substituted benzo[b]thiophene derivatives. Furthermore, 4-carbamoyloxybenzo[b]thiophene, accessible from this compound, undergoes anionic ortho-Fries rearrangement to yield a key intermediate. [] This intermediate can be further elaborated to synthesize novel linearly fused thienoisochromenes, showcasing the potential of this compound as a building block in heterocyclic chemistry. []

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